![molecular formula C13H13ClN2O B1466899 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine CAS No. 1466188-21-5](/img/structure/B1466899.png)
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the available resources .Scientific Research Applications
Antitumor Agent Synthesis
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine is utilized as a key intermediate in the synthesis of dasatinib, a potent antitumor agent. The process involves a series of reactions starting from 2-chloro-6-methylaniline, leading to the final product with significant yields (Zang Jia-liang et al., 2009).
Antiviral Activity
Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which could be structurally related to 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine, have shown marked inhibition of retrovirus replication, including human immunodeficiency virus (HIV) in cell cultures. These findings suggest potential applications in antiviral therapies (D. Hocková et al., 2003).
Pharmaceutical and Explosive Industry Precursor
4,6-Dihydroxy-2-methylpyrimidine, closely related to the chemical structure of interest, is highlighted for its applications in the synthesis of products with medicinal value and in the production of high explosives. The economic synthesis process developed for this compound underlines its industrial significance (R. Patil et al., 2008).
Process Chemistry Research
The synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, serves as an important step in creating synthetic anticancer drugs like dasatinib. The research focuses on optimizing the synthesis conditions to improve yield, demonstrating the compound’s pivotal role in medicinal chemistry (Guo Lei-ming, 2012).
Anticancer Cell Inhibition
New α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore, structurally analogous to the compound of interest, were synthesized and evaluated for their potential to inhibit DU145 and A549 cancer cell lines. This research underscores the compound's utility in developing new anticancer drugs (Gajjala Raghavendra Reddy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCDFZHTVQDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.